2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone
Description
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7(2)15-11-10(16(5,13)14)8(3)6-9(4)12-11/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQFQRLYLCTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylpyridine.
Sulfonation: The methyl sulfone group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfone Compounds
Structural Analogues in the Pyridinyl Sulfone Family
The following table summarizes key structural and functional differences between 2-isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone and related compounds:
Comparative Analysis of Functional Properties
A. Solubility and Stability :
Biological Activity
2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone (CAS No. 338412-24-1) is an organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C12H17NO3S
- IUPAC Name: 4,6-dimethyl-3-methylsulfonyl-2-propan-2-yloxypyridine
The compound features a pyridine ring substituted with isopropoxy and methyl sulfone groups, which contribute to its unique reactivity and biological profile.
The biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. The compound exhibits the ability to modulate biochemical pathways, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |
| MCF10A (non-cancer) | 11.73 | Lesser effect compared to MDA-MB-231 |
This selectivity suggests a favorable therapeutic window, making it a candidate for further development in cancer treatment .
Study on Anticancer Activity
In a study evaluating the effects of this compound on tumor metastasis, it was administered to mice with induced lung metastasis from TNBC cells. The results indicated a significant reduction in metastatic nodules over a treatment period of 30 days, outperforming known treatments like TAE226 .
Safety Profile Assessment
Toxicity studies conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Differences |
|---|---|
| 2-Isopropoxy-4,6-dimethylpyridine | Lacks the methyl sulfone group |
| 4,6-Dimethyl-3-pyridinyl methyl sulfone | Lacks the isopropoxy group |
| 2-Isopropoxy-3-pyridinyl methyl sulfone | Lacks dimethyl substitution on the pyridine ring |
The combination of functional groups in this compound contributes to its distinctive biological activity compared to these analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone, and how do purity considerations influence method selection?
- Methodology : The compound’s synthesis typically involves sulfonylation of pyridine intermediates. Key steps include protecting the pyridine nitrogen, introducing the isopropoxy group via nucleophilic substitution, and final sulfone formation using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). Purity is optimized by controlling reaction stoichiometry (e.g., excess sulfonyl chloride) and using chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates . For large-scale preparation, non-selective oxidation of sulfide precursors must be mitigated by stepwise purification .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- FT-IR : Confirm sulfone group presence via S=O asymmetric stretching (~1300–1350 cm⁻¹) and symmetric stretching (~1140–1160 cm⁻¹) .
- NMR : Use -NMR to verify pyridine ring protons (δ 6.5–8.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and sulfone methyl protons (δ 3.0–3.5 ppm). -NMR resolves quaternary carbons (e.g., pyridine C-3 at ~150 ppm) .
- X-ray crystallography : For definitive confirmation, grow single crystals in ethanol/water mixtures and analyze using SHELX software .
Q. What chromatographic methods are optimal for quantifying this compound in reaction mixtures?
- Methodology : Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm). Use a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Detect at 254 nm for pyridine absorbance. System suitability requires ≥2.0 theoretical plates and ≤2% RSD for retention time .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the regioselectivity of sulfone formation in pyridine derivatives?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group activation but may promote side reactions (e.g., ring sulfonation). Lower temperatures (0–5°C) favor kinetic control, reducing byproducts. Computational modeling (DFT) can predict electron density distribution on the pyridine ring to guide regioselective functionalization .
Q. What strategies resolve contradictions in stability data for sulfone-containing compounds under acidic/basic conditions?
- Methodology : Conduct accelerated stability studies:
- Acidic conditions : Dissolve the compound in pH 2.0 HCl (37°C, 72 hrs) and monitor degradation via HPLC. Sulfone groups are generally acid-stable, but pyridine ring hydrolysis may occur at C-3 .
- Basic conditions : Use pH 9.0 borate buffer (50°C, 48 hrs). Base-induced cleavage of the isopropoxy group is a common degradation pathway; quantify residual parent compound using LC-MS .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to sulfotransferases or cytochrome P450 isoforms, focusing on sulfone-pyridine interactions .
- In vitro assays : Test inhibitory activity against recombinant enzymes (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
